molecular formula C9H8ClNO2 B1294672 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 5791-00-4

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1294672
CAS No.: 5791-00-4
M. Wt: 197.62 g/mol
InChI Key: MGOCBXKZDZRPMK-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound, characterized by the presence of a chlorine atom and a methyl group on the benzoxazine ring, exhibits unique chemical properties that make it of interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-chlorophenol with methyl chloroformate, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted benzoxazines.

Scientific Research Applications

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.

    6-Chloro-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the methyl group, leading to different chemical properties.

Uniqueness

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOCBXKZDZRPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973499
Record name 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-00-4
Record name 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005791004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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